Sibiromycin

Description

aminoglycoside antibiotic isolated from Streptosporangium sibiricum has antineoplastic properties & inhibits growth of Bacillus mycoides, Bacillus subtilis, Staphylococcus aureus & Escherichia coli; minor descriptor (75-86); on-line & INDEX MEDICUS search ANTIBIOTICS, ANTINEOPLASTIC (75-86)

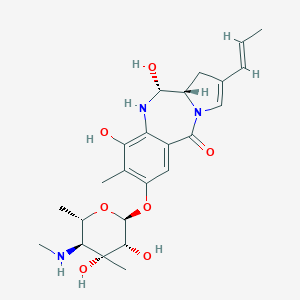

Structure

3D Structure

Properties

IUPAC Name |

(6R,6aS)-2-[(2S,3R,4R,5S,6S)-3,4-dihydroxy-4,6-dimethyl-5-(methylamino)oxan-2-yl]oxy-4,6-dihydroxy-3-methyl-8-[(E)-prop-1-enyl]-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O7/c1-6-7-13-8-15-21(30)26-17-14(22(31)27(15)10-13)9-16(11(2)18(17)28)34-23-20(29)24(4,32)19(25-5)12(3)33-23/h6-7,9-10,12,15,19-21,23,25-26,28-30,32H,8H2,1-5H3/b7-6+/t12-,15-,19-,20-,21+,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGFPHFDFVNLCG-INYQBOQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CN2C(C1)C(NC3=C(C(=C(C=C3C2=O)OC4C(C(C(C(O4)C)NC)(C)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CN2[C@@H](C1)[C@H](NC3=C(C(=C(C=C3C2=O)O[C@H]4[C@@H]([C@]([C@H]([C@@H](O4)C)NC)(C)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318295 | |

| Record name | Sibiromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12684-33-2 | |

| Record name | Sibiromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12684-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sibiromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012684332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sibiromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Sibiromycin discovery and isolation from Streptosporangium sibiricum

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiromycin, a potent antitumor antibiotic, stands as a significant member of the pyrrolo[1][2]benzodiazepine (PBD) class of natural products.[3] First isolated from the actinomycete Streptosporangium sibiricum, this glycosylated PBD exhibits high DNA binding affinity and potent cytotoxicity against various cancer cell lines.[1][4] Its unique structure, featuring a sibirosamine sugar moiety, contributes significantly to its biological activity.[5] This document provides a comprehensive overview of the discovery, biosynthesis, and detailed experimental protocols for the fermentation of Streptosporangium sibiricum and the subsequent isolation and purification of Sibiromycin.

Discovery and Producing Organism

Sibiromycin was first discovered and isolated from a novel species of Actinomycetales, Streptosporangium sibiricum.[6] The producing organism was identified and characterized as a new species based on its morphological and cultural properties.[6] Subsequent research has also identified a biosynthetic gene cluster for Sibiromycin in a marine isolate of Streptomyces sp. BRB081, indicating that the capability to produce this potent antibiotic is not exclusive to its original source.[5][7]

Physicochemical Properties of Sibiromycin

Sibiromycin is a crystalline substance with distinct physicochemical properties that are crucial for its isolation and characterization.[2]

| Property | Value |

| Molecular Formula | C₂₄H₃₁N₃O₇ |

| UV Absorption Maxima (λmax) | 230 nm and 310 nm |

| Optical Rotation ([α]D) | +525° (in dimethylformamide) |

Table 1: Physicochemical properties of Sibiromycin.[2]

Biosynthesis of Sibiromycin

The biosynthesis of Sibiromycin is a complex process involving a "modular" strategy where the core components of the molecule are synthesized separately before being assembled.[1][3] The biosynthetic gene cluster for Sibiromycin has been identified and localized to a 32.7-kb contiguous DNA region, consisting of 26 open reading frames.[3][8] The key precursors for the biosynthesis of Sibiromycin are L-tryptophan, L-tyrosine, methionine, and glucose.[9]

L-tryptophan, via the kynurenine pathway, forms the anthranilate moiety of the PBD core.[1][9] L-tyrosine is the precursor for the dihydropyrrole moiety.[1][9] The amino sugar, sibirosamine, is derived from glucose.[9] The aromatic methyl group is contributed by methionine.[9]

Below is a simplified diagram illustrating the key biosynthetic precursors leading to the core structure of Sibiromycin.

Caption: Key metabolic precursors and their contribution to the Sibiromycin molecule.

Experimental Protocols

Fermentation of Streptosporangium sibiricum

The production of Sibiromycin is achieved through submerged fermentation of Streptosporangium sibiricum.

Materials:

-

Mycelial plugs of S. sibiricum

-

Sibiromycin production medium (specific composition proprietary, but generally a complex medium containing glucose, yeast extract, and peptone is effective)

-

Flasks with springs for optimal aeration

-

Shaker incubator

Protocol:

-

Prepare the Sibiromycin production medium and sterilize by autoclaving.

-

Inoculate the flasks, filled to a maximum of one-fifth of their total volume with the sterile medium, with a 2% inoculum of mycelial plugs of S. sibiricum.[8]

-

Incubate the flasks at 30°C with shaking at 250 rpm for 60-84 hours.[4] Optimal aeration is crucial for good yields.[4]

Isolation and Purification of Sibiromycin

Sibiromycin can be isolated from the culture filtrate by either ion-exchange chromatography or solvent extraction.[2] A modified protocol based on solvent extraction is detailed below.[8]

Materials:

-

Fermentation broth of S. sibiricum

-

Dichloromethane

-

Extraction buffer: 0.1 M citric acid, 0.2 M Na₂HPO₄ (pH 4.0)[8]

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Extract the culture filtrate three times with equal volumes of dichloromethane.[8]

-

Combine the organic layers.

-

Extract the combined dichloromethane layers three times with equal volumes of the extraction buffer (pH 4.0).[8]

-

The aqueous layers containing Sibiromycin are then combined.

-

Further purification can be achieved by preparative HPLC.

The following diagram outlines the general workflow for the isolation and purification of Sibiromycin.

Caption: General workflow for the isolation and purification of Sibiromycin.

Conclusion

Sibiromycin remains a molecule of significant interest in the field of oncology due to its potent antitumor properties. The elucidation of its biosynthetic pathway and the development of robust fermentation and isolation protocols have been critical for its study.[1][8] This guide provides a foundational understanding of the key technical aspects related to the discovery and isolation of Sibiromycin from its native producer, Streptosporangium sibiricum. The detailed methodologies and workflows presented herein are intended to support further research and development efforts targeting this promising natural product.

References

- 1. journals.asm.org [journals.asm.org]

- 2. SIBIROMYCIN: ISOLATION AND CHARACTERIZATION [jstage.jst.go.jp]

- 3. Biosynthesis of sibiromycin, a potent antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Genome mining of Streptomyces sp. BRB081 reveals the production of the antitumor pyrrolobenzodiazepine sibiromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Production of the antibiotic sibiromycin by the Streptosporangium sibiricum sp. nov. culture] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genome mining of Streptomyces sp. BRB081 reveals the production of the antitumor pyrrolobenzodiazepine sibiromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of Sibiromycin, a Potent Antitumor Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolo[1,4]benzodiazepine antibiotics. Biosynthesis of the antitumor antibiotic sibiromycin by Streptosporangium sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]

Sibiromycin Biosynthesis: A Technical Guide to its Genetic Blueprint and Engineering

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiromycin, a potent antitumor antibiotic, belongs to the pyrrolo[1][2]benzodiazepine (PBD) class of natural products produced by actinomycetes.[3][4] These compounds are of significant interest due to their sequence-selective DNA alkylating properties, which underpin their antitumor activity.[3][4] Sibiromycin, a glycosylated PBD, exhibits a particularly high affinity for DNA.[3][4] However, its clinical development has been hampered by cardiotoxicity, a trait attributed to a specific hydroxyl group on its structure.[3][4] Understanding the intricate biosynthetic pathway and the corresponding gene cluster of sibiromycin is paramount for developing novel, safer, and more effective analogs through metabolic engineering and synthetic biology approaches.

This technical guide provides an in-depth analysis of the sibiromycin biosynthetic gene cluster, a detailed breakdown of the proposed biosynthetic pathway, and a summary of the experimental protocols employed in its characterization.

Sibiromycin Biosynthetic Gene Cluster

The biosynthesis of sibiromycin is orchestrated by a dedicated gene cluster within the genome of the producing organism. This cluster, spanning approximately 32.7 kb, is comprised of 26 open reading frames (ORFs).[3][4] The organization of these genes reveals a modular strategy for the synthesis of the antibiotic's core components.[3][4] Below is a comprehensive table detailing the genes within the sibiromycin cluster and their putative functions based on bioinformatics analysis and experimental evidence.

Table 1: Genes of the Sibiromycin Biosynthetic Cluster and Their Putative Functions

| Gene | Protein Product | Putative Function |

| sibA | SibA | Hypothetical protein |

| sibB | SibB | Hypothetical protein |

| sibC | SibC | Acyl-CoA dehydrogenase |

| sibD | SibD | Nonribosomal peptide synthetase (NRPS) |

| sibE | SibE | Nonribosomal peptide synthetase (NRPS) |

| sibF | SibF | 3-dehydroquinate synthase-like |

| sibG | SibG | Aminotransferase |

| sibH | SibH | 3-hydroxyanthranilate 3,4-dioxygenase |

| sibI | SibI | Hypothetical protein |

| sibJ | SibJ | NAD(P)-dependent dehydrogenase |

| sibK | SibK | Acyl carrier protein |

| sibL | SibL | S-adenosylmethionine-dependent methyltransferase |

| sibM | SibM | Thioesterase |

| sibN | SibN | dTDP-glucose 4,6-dehydratase |

| sibO | SibO | dTDP-4-keto-6-deoxyglucose-3,5-epimerase |

| sibP | SibP | dTDP-4-keto-L-rhamnose reductase |

| sibQ | SibQ | Glycosyltransferase |

| sibR | SibR | ABC transporter-like protein |

| sibS | SibS | L-tyrosine 3-hydroxylase |

| sibT | SibT | DOPA 4,5-dioxygenase |

| sibU | SibU | Hypothetical protein |

| sibV | SibV | Enoyl-CoA hydratase/isomerase |

| sibW | SibW | Transcriptional regulator |

| sibX | SibX | Acyl-CoA synthetase |

| sibY | SibY | Beta-ketoacyl synthase |

| sibZ | SibZ | S-adenosylmethionine-dependent methyltransferase |

The Sibiromycin Biosynthetic Pathway

The biosynthesis of sibiromycin is a complex process involving the convergence of several metabolic pathways to construct its distinct chemical moieties: the anthranilic acid unit, the dihydropyrrole moiety, and the sibirosamine sugar. The overall pathway follows a modular logic where these precursors are synthesized separately before their assembly by nonribosomal peptide synthetases (NRPSs).[1][3][4]

The key precursors for these moieties are derived from primary metabolism:

-

Anthranilic Acid Moiety: Synthesized from L-tryptophan.

-

Dihydropyrrole Moiety: Derived from L-tyrosine.

-

Sibirosamine Sugar: Constructed from glucose.

The following diagram illustrates the proposed biosynthetic pathway of sibiromycin, highlighting the key enzymatic steps and the genes responsible for them.

Experimental Protocols for Gene Cluster Analysis

The elucidation of the sibiromycin biosynthetic pathway has relied on a variety of molecular genetics techniques. Below are generalized protocols for key experiments commonly used in the functional analysis of such gene clusters in actinomycetes.

Gene Replacement via PCR-Targeting

This method is used to create targeted gene knockouts to study the function of a specific gene.

a. Construction of the Gene Disruption Cassette:

-

Design PCR primers to amplify an antibiotic resistance gene (e.g., apramycin resistance, apr). The forward primer should contain a 39-nucleotide extension at its 5' end that is homologous to the sequence immediately upstream of the target gene's start codon. The reverse primer should have a 39-nucleotide extension at its 5' end homologous to the sequence immediately downstream of the target gene's stop codon.

-

Perform PCR using a template plasmid carrying the antibiotic resistance gene and the designed primers.

-

Purify the PCR product, which is the gene disruption cassette.

b. Transformation and Recombination:

-

Prepare electrocompetent cells of the host strain (e.g., E. coli BW25113/pIJ790) containing a cosmid that harbors the sibiromycin gene cluster.

-

Electroporate the purified gene disruption cassette into the competent cells.

-

Select for transformants on media containing the appropriate antibiotic for the disruption cassette.

-

Isolate the cosmid DNA from the resistant colonies. The target gene on the cosmid will have been replaced by the resistance cassette through λ Red-mediated recombination.

c. Introduction into the Sibiromycin Producer and Selection of Mutants:

-

Introduce the modified cosmid into a non-methylating E. coli strain (e.g., ET12567/pUZ8002) for conjugation.

-

Perform intergeneric conjugation between the E. coli donor and the sibiromycin-producing actinomycete strain.

-

Select for exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the chromosomal copy of the target gene with the disruption cassette. This is typically achieved by selecting for resistance to the antibiotic marker on the cassette and screening for the loss of the cosmid vector marker.

d. Verification of the Mutant:

-

Confirm the gene replacement in the mutant strain by PCR analysis using primers flanking the target gene.

-

Further verification can be performed by Southern blot analysis.

-

Analyze the metabolic profile of the mutant strain by HPLC or LC-MS to confirm the loss of sibiromycin production and identify any accumulated intermediates.

The following diagram illustrates the general workflow for a gene replacement experiment.

Heterologous Expression of the Gene Cluster

This technique involves transferring the entire biosynthetic gene cluster into a genetically tractable and well-characterized host strain to study its function and potentially improve product yield.

a. Cloning the Gene Cluster:

-

Construct a cosmid or fosmid library of the genomic DNA from the sibiromycin-producing organism.

-

Screen the library using a probe designed from a known gene within the cluster (e.g., an NRPS gene).

-

Identify and isolate overlapping clones that cover the entire gene cluster.

b. Transfer to a Heterologous Host:

-

Introduce the cosmid containing the complete sibiromycin gene cluster into a suitable heterologous host, such as Streptomyces coelicolor or Streptomyces albus, via conjugation or protoplast transformation.

-

Select for transformants carrying the cosmid.

c. Analysis of Production:

-

Cultivate the heterologous host under conditions permissive for secondary metabolite production.

-

Extract the secondary metabolites from the culture broth and mycelium.

-

Analyze the extracts by HPLC and LC-MS to detect the production of sibiromycin.

Conclusion

The detailed characterization of the sibiromycin biosynthetic gene cluster and its corresponding pathway provides a robust framework for future research and development. The modular nature of the biosynthesis offers exciting possibilities for combinatorial biosynthesis and the generation of novel PBD analogs with improved therapeutic indices. The experimental protocols outlined in this guide serve as a foundation for researchers aiming to further unravel the intricacies of sibiromycin biosynthesis and to engineer its production for pharmaceutical applications. Through a continued multidisciplinary approach combining genetics, biochemistry, and synthetic biology, the full potential of sibiromycin and its derivatives as next-generation anticancer agents can be realized.

References

- 1. Biosynthesis of Sibiromycin, a Potent Antitumor Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]

- 3. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of sibiromycin, a potent antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

Sibiromycin's Mode of Action in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiromycin, a potent antitumor antibiotic belonging to the pyrrolobenzodiazepine (PBD) family, exhibits significant cytotoxicity against a range of cancer cell lines. Its primary mode of action involves covalent binding to the minor groove of DNA, forming an adduct with guanine residues. This interaction triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis. This technical guide provides an in-depth exploration of sibiromycin's mechanism of action, detailing its molecular interactions, effects on cellular signaling pathways, and methodologies for its study.

Introduction

Sibiromycin is a naturally occurring glycosylated PBD with remarkable antineoplastic activity.[1] Like other members of the PBD class, its biological activity stems from its ability to form a covalent bond with DNA, leading to distortions in the DNA helix and interference with essential cellular processes.[2][3] Understanding the precise molecular mechanisms underlying sibiromycin's cytotoxicity is crucial for its potential development as a therapeutic agent and for the design of novel PBD-based anticancer drugs.

DNA Interaction: The Core Mechanism

The cornerstone of sibiromycin's mode of action is its covalent interaction with DNA. Sibiromycin binds to the minor groove of the DNA double helix with a preference for 5'-Pu-G-Pu sequences.[1] An aminal bond is formed between the electrophilic C11 position of the PBD core and the N2 amine of a guanine base.[2][3] This covalent adduct formation is critical for its biological activity.[4]

This DNA binding has several immediate consequences:

-

Inhibition of Transcription: The presence of the bulky sibiromycin adduct in the minor groove can sterically hinder the passage of DNA-dependent RNA polymerases, thereby inhibiting transcription.[5]

-

Increased DNA Stability: The formation of the covalent adduct increases the melting temperature (Tm) of the DNA, indicating a stabilization of the double helix.[5]

Cellular Response to Sibiromycin-Induced DNA Damage

The formation of sibiromycin-DNA adducts is recognized by the cell as a form of DNA damage, triggering a complex signaling network known as the DNA Damage Response (DDR).

Activation of DNA Damage Response (DDR) Pathways

The DDR is primarily orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. While direct evidence for sibiromycin's activation of ATM and ATR is still emerging, the response to similar DNA alkylating agents strongly suggests their involvement.[6][7]

The activation of these kinases leads to the phosphorylation and activation of downstream checkpoint kinases, Chk1 and Chk2.[8][9] This signaling cascade ultimately converges on key effector proteins that control cell fate.

Cell Cycle Arrest

A major consequence of the DDR activation by sibiromycin is the induction of cell cycle arrest, providing the cell with time to repair the DNA damage. Studies on other DNA damaging agents suggest that sibiromycin likely induces a G2/M checkpoint arrest.[1][10] This is often mediated by the p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21.[11][12]

Induction of Apoptosis

If the DNA damage induced by sibiromycin is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This process is tightly regulated by the Bcl-2 family of proteins and executed by a cascade of proteases called caspases.[13][14][15]

Sibiromycin-induced apoptosis is thought to proceed via the intrinsic (mitochondrial) pathway. The activation of p53 can lead to the upregulation of pro-apoptotic Bcl-2 family members like Bax and the downregulation of anti-apoptotic members like Bcl-2.[7][16] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, with caspase-3 being a key executioner caspase.[4][17][18]

Quantitative Data on Sibiromycin's Cytotoxicity

Sibiromycin exhibits potent cytotoxic effects against a variety of cancer cell lines, with IC50 values often in the nanomolar to picomolar range.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| L1210 | Leukemia | 0.000017 - 0.0029 | [1] |

| ADJ/PC6 | Plasmacytoma | 0.000017 - 0.0029 | [1] |

| CH1 | Ovarian | 0.000017 - 0.0029 | [1] |

| K562 | Leukemia | 0.0014 | [1] |

| Various | Leukemia, Plasmacytoma, Ovarian | 0.0000017 - 0.000004 | [19] |

Experimental Protocols

This section provides an overview of key experimental protocols used to investigate the mode of action of sibiromycin.

Cytotoxicity Assays (MTT/XTT)

Principle: These colorimetric assays measure cell viability based on the metabolic activity of the cells. Viable cells with active dehydrogenases can reduce the tetrazolium salts MTT or XTT to a colored formazan product, which can be quantified spectrophotometrically.[10][20][21]

Protocol Outline:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of sibiromycin. Include a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Reagent Addition: Add MTT or XTT solution to each well and incubate for 2-4 hours.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent DNA intercalator that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[22][23]

Protocol Outline:

-

Cell Treatment: Treat cancer cells with sibiromycin at a concentration known to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content. PI stoichiometrically binds to DNA, so the fluorescence intensity is proportional to the amount of DNA.[24][25][26]

Protocol Outline:

-

Cell Treatment: Treat cells with sibiromycin for a desired period.

-

Cell Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the membranes.

-

RNase Treatment: Treat the cells with RNase to eliminate staining of double-stranded RNA.

-

PI Staining: Stain the cells with a solution containing propidium iodide.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in G1, S, and G2/M phases.

Western Blotting for DDR and Apoptosis Proteins

Principle: Western blotting is used to detect specific proteins in a cell lysate. This technique is crucial for examining the activation (via phosphorylation) of DDR proteins and the expression levels of apoptosis-related proteins.[27][28]

Protocol Outline:

-

Protein Extraction: Treat cells with sibiromycin, lyse them to extract total protein, and determine the protein concentration.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ATM, phospho-Chk2, cleaved caspase-3, Bcl-2, Bax).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

Sibiromycin's potent antitumor activity is fundamentally linked to its ability to form covalent adducts with DNA. This initial insult triggers a robust cellular response, including the activation of DNA damage signaling pathways, cell cycle arrest, and ultimately, apoptosis. The detailed understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for the further exploration of sibiromycin and other PBDs as potential cancer therapeutics. Future research focusing on the specific signaling nodes affected by sibiromycin and the development of more targeted delivery systems will be crucial for translating the potent in vitro activity of this compound into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular genomic features associated with in vitro response of the NCI‐60 cancer cell line panel to natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Che-1 phosphorylation by ATM/ATR and Chk2 kinases activates p53 transcription and the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of BAX and BCL-2 expression in breast cancer cells by chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

- 9. Activation of caspase-3 alone is insufficient for apoptotic morphological changes in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Obtaining Vialed and Plated Compounds from the NCI open collection - NCI [dctd.cancer.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Observation of a single-stranded DNA/pyrrolobenzodiazepine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Covalent Bonding of Pyrrolobenzodiazepines (PBDs) to Terminal Guanine Residues within Duplex and Hairpin DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibody Drug Conjugates Differentiate Uptake and DNA Alkylation of Pyrrolobenzodiazepines in Tumors from Organs of Xenograft Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Drug-induced apoptosis and p53, BCL-2 and BAX expression in breast cancer tissues in vivo and in fibroblast cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Balance Cell Apoptosis and Pyroptosis of Caspase-3-Activating Chemotherapy for Better Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Monoubiquitinated γ-H2AX: abundant product and specific biomarker for non-apoptotic DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Prediction of cell cycle distribution after drug exposure by high content imaging analysis using low‐toxic DNA staining dye - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cancer.wisc.edu [cancer.wisc.edu]

- 25. researchgate.net [researchgate.net]

- 26. Data - NCI [dctd.cancer.gov]

- 27. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]

- 28. Caspase-3 activation is a critical determinant of genotoxic stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity of Glycosylated Pyrrolobenzodiazepines

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolobenzodiazepines (PBDs) are a class of highly potent, sequence-selective DNA-alkylating agents with significant antineoplastic activity.[1][2] Originally isolated from various Streptomyces species, these compounds exert their cytotoxic effects by binding covalently within the minor groove of DNA.[3] The core structure consists of a tricyclic A-B-C ring system, which fits snugly into the DNA minor groove. A critical feature is the electrophilic N10-C11 imine (or a precursor like a carbinolamine), which allows for covalent alkylation of the C2-amino group of a guanine base.[3]

While the core PBD scaffold is responsible for its DNA-binding ability, modifications to the molecule can profoundly influence its pharmacological properties. One such critical modification is glycosylation—the attachment of a sugar moiety. Naturally occurring glycosylated PBDs, such as sibiromycin, are among the most potent in the class.[2] Glycosylation has been shown to enhance the water solubility of PBD conjugates, a crucial factor for drug development, and can lead to a significant increase in cytotoxic activity compared to their non-glycosylated counterparts.[4][5] This guide provides an in-depth overview of the biological activity of glycosylated PBDs, their mechanism of action, relevant experimental data, and detailed protocols for their evaluation.

Mechanism of Action

DNA Minor Groove Alkylation

The primary mechanism of action for all PBDs is the covalent binding to DNA. The molecule slides into the minor groove, recognizing specific DNA sequences (often purine-G-purine).[6] This interaction is stabilized by van der Waals forces and hydrogen bonds between the PBD and the floor of the DNA groove. Once positioned, the N10-C11 imine moiety forms a stable, covalent aminal linkage with the exocyclic C2-amino group of a guanine base.[3] This adduct formation is critical to their biological activity. Unlike some other DNA-binding agents, PBDs cause minimal distortion of the DNA helix, which may allow them to evade cellular DNA repair mechanisms more effectively.[3] The formation of this adduct physically obstructs the progression of DNA processing enzymes, leading to the inhibition of both DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

Impact of Glycosylation

The addition of a carbohydrate unit, typically at the C7 or C8 position of the PBD's "A" ring, confers several advantages:

-

Enhanced Solubility: PBDs are often poorly soluble in aqueous solutions. Attaching hydrophilic sugar groups significantly improves their solubility, which is advantageous for formulation and systemic delivery.[4][5]

-

Increased Potency: Studies on glycosylated PBD-polyamide conjugates have demonstrated that water-soluble versions exhibit a higher level of cytotoxic activity across numerous human cancer cell lines compared to their non-glycosylated (water-insoluble) counterparts.[4][5] The exact mechanism for this increased potency is still under investigation but may involve improved cellular uptake or more favorable interactions with the DNA target.

Modulation of Cellular Signaling Pathways

Beyond direct DNA damage, PBDs influence critical cell signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor family that plays a central role in regulating immune responses, inflammation, and cell survival.[7] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and resistance to apoptosis.[7][8] PBDs have been shown to inhibit the binding of NF-κB to its DNA promoter regions, thereby downregulating the expression of anti-apoptotic genes and sensitizing cancer cells to cell death.[9]

Experimental Design and Workflow

The development and evaluation of novel glycosylated PBDs follow a structured workflow, from chemical synthesis to biological characterization.

The synthesis of these complex molecules often involves multi-step processes. For example, the creation of PBD-glycosylated polyamide conjugates can be achieved through methods like the mercuric chloride-mediated cyclization of corresponding amino diethyl thioacetals.[4][5] Following synthesis, rigorous purification, typically by High-Performance Liquid Chromatography (HPLC), is required to isolate the compound of interest. Characterization using techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and purity before biological testing.

Quantitative Biological Data

The cytotoxic potency of PBDs is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. PBDs are exceptionally potent, with IC50 values often in the nanomolar to picomolar range.[3][10]

The table below summarizes representative cytotoxicity data for PBDs. While specific data for many novel glycosylated PBDs are proprietary or dispersed in literature, the data for the well-studied PBD dimer SJG-136 provides a benchmark for the high potency of this class. Studies have consistently shown that glycosylated PBD conjugates exhibit enhanced cytotoxicity compared to their non-glycosylated precursors.[4][5]

| Compound/Class | Cell Line(s) | IC50 Value | Notes |

| PBD Dimer (SJG-136) | HCT-116, HT-29, SW620 (Colon Cancer) | 0.1 - 0.3 nM[10] | Demonstrates the extreme potency of PBD dimers that form DNA interstrand cross-links. |

| PBD Dimer (SJG-136) | HCT-15 (Colon, mdr-1 expressing) | 3.7 nM[10] | Reduced sensitivity in cells expressing multi-drug resistance proteins. |

| PBD Dimer (SJG-136) | 3T3 (Murine Fibroblast) | 6.3 nM[10] | Baseline cytotoxicity in a non-cancer cell line. |

| PBD-ADC Conjugates | SK-BR-3, KPL-4 (HER2+) | 11 - 48 ng/mL[11] | Potency of PBDs when used as payloads in Antibody-Drug Conjugates (ADCs). |

| Glycosylated PBD Conjugates | Panel of 60 Human Cancer Cells | Highly Cytotoxic | Described as having a higher level of cytotoxic activity than existing synthetic PBDs.[4][5] |

Detailed Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and determine the cytotoxic potential of a compound.[1][12] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

5.1 Materials and Reagents

-

Human cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Glycosylated PBD test compound, dissolved in DMSO to create a stock solution (e.g., 10 mM)

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[13]

-

96-well flat-bottom sterile culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at 570-590 nm)

5.2 Protocol Steps

-

Cell Seeding: a. Culture cells to ~80-90% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer). c. Dilute the cell suspension in complete medium to a density of 5,000-10,000 cells per 100 µL. d. Seed 100 µL of the cell suspension into each well of a 96-well plate.[14] e. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[14]

-

Compound Treatment: a. Prepare serial dilutions of the glycosylated PBD stock solution in complete medium to achieve a range of final concentrations (e.g., from 1 pM to 1 µM). b. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no-cell" blank control (medium only). c. After 24 hours, carefully aspirate the old medium from the wells. d. Add 100 µL of the medium containing the different PBD concentrations (and controls) to the respective wells. e. Incubate the plate for an additional 48-72 hours.[15]

-

MTT Addition and Incubation: a. After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (including controls).[13] b. Swirl the plate gently to mix. c. Incubate for 3-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.[13]

-

Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[16] c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

Data Acquisition and Analysis: a. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. b. Calculate the percentage of cell viability for each concentration using the following formula: Cell Viability (%) = [(OD_treated - OD_blank) / (OD_vehicle_control - OD_blank)] x 100 c. Plot the percentage of cell viability against the logarithm of the compound concentration. d. Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Structure-Activity Relationship (SAR) Overview

The biological activity of PBDs is highly dependent on their chemical structure. Glycosylation is a key part of a broader set of structure-activity relationships that dictate the efficacy and properties of these molecules.

Conclusion

Glycosylated pyrrolobenzodiazepines represent a highly promising class of anticancer agents. The addition of sugar moieties addresses one of the key challenges of PBD development—poor water solubility—while simultaneously enhancing their potent cytotoxic activity.[5] Their unique mechanism of action, involving sequence-selective DNA alkylation and modulation of key survival pathways like NF-κB, makes them effective against a broad range of cancer cells, with potencies that often far exceed those of conventional chemotherapeutics.[3][9] As research continues, particularly in the field of antibody-drug conjugates where PBDs are used as toxic payloads, the strategic use of glycosylation will be instrumental in designing the next generation of targeted cancer therapies with improved efficacy and pharmacological profiles.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adcreview.com [adcreview.com]

- 4. Design, synthesis and in vitro cytotoxicity studies of novel pyrrolo [2,1][1,4] benzodiazepine-glycosylated pyrrole and imidazole polyamide conjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis and in vitro cytotoxicity studies of novel pyrrolo [2,1][1,4] benzodiazepine-glycosylated pyrrole and imidazole polyamide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Targeting the NFκB Signaling Pathways for Breast Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An extended pyrrolobenzodiazepine-polyamide conjugate with selectivity for a DNA sequence containing the ICB2 transcription factor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrrolobenzodiazepine Dimer Antibody-Drug Conjugates: Synthesis and Evaluation of Noncleavable Drug-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchhub.com [researchhub.com]

The Decisive Role of the Sibirosamine Moiety in Sibiromycin's High-Affinity DNA Binding

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sibiromycin, a potent antitumor antibiotic belonging to the pyrrolobenzodiazepine (PBD) family, exerts its cytotoxic effects by binding covalently to the minor groove of DNA. A unique structural feature of Sibiromycin is the presence of a sibirosamine sugar at its C7-position. This in-depth technical guide explores the critical role of this glycosidic moiety in the high-affinity DNA binding of Sibiromycin. Through a comprehensive review of available data, this document summarizes quantitative biophysical evidence, details relevant experimental methodologies, and provides visual representations of the underlying molecular interactions and experimental workflows. The presented data unequivocally demonstrates that the sibirosamine sugar is a key determinant of Sibiromycin's potent DNA binding affinity, a crucial factor in its pronounced biological activity.

Introduction

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-alkylating agents that have garnered significant interest in oncology due to their potent antitumor properties.[1] These compounds form a covalent adduct with the N2 of guanine in the DNA minor groove, leading to minimal distortion of the DNA helix and making the lesion difficult for cellular repair mechanisms to address.[1] Sibiromycin, a naturally occurring PBD, is distinguished by the presence of a rare amino sugar, sibirosamine, attached to its A-ring.[2] It is recognized as the most cytotoxic member of the naturally occurring PBD family, a property that is strongly correlated with its superior DNA-binding affinity.[1][3] This guide focuses on elucidating the specific contribution of the sibirosamine sugar to this high-affinity interaction.

The Chemical Structure of Sibiromycin and its Interaction with DNA

Sibiromycin's structure consists of a central PBD core responsible for DNA alkylation and the appended sibirosamine sugar. The covalent bond formation between the C11 of the PBD core and the N2 of guanine is the primary mode of interaction.[4] However, non-covalent interactions play a significant role in the initial recognition and stabilization of the drug-DNA complex.

Quantitative Analysis of DNA Binding Affinity

The most direct evidence for the role of the sibirosamine sugar comes from comparative studies of Sibiromycin and its analogues with and without the sugar moiety. DNA thermal denaturation studies, which measure the increase in the melting temperature (Tm) of DNA upon ligand binding, provide a quantitative measure of the stabilization of the DNA duplex. A larger increase in melting temperature (ΔTm) corresponds to a higher binding affinity.

| Compound | Key Structural Feature | ΔTm (°C) | Relative DNA Binding Affinity | Reference |

| 9-Deoxysibiromycin | PBD core with sibirosamine, lacks C9-OH | 22 | Highest | [5] |

| Sibiromycin | PBD core with sibirosamine | 16 | High | [5] |

| Anthramycin | Non-glycosylated PBD core | 13 | Moderate | [5] |

| Anhydrosibiromycin | PBD core without sibirosamine | Less than Sibiromycin (exact value not reported) | Lower | [6] |

Table 1: Comparative DNA Thermal Denaturation Data

The data clearly indicates that the presence of the sibirosamine sugar in 9-deoxysibiromycin and Sibiromycin leads to a significantly greater stabilization of the DNA double helix compared to the non-glycosylated PBD, anthramycin.[5] Furthermore, the removal of the sibirosamine sugar, as in anhydrosibiromycin, results in a diminished capacity to increase the DNA melting point, signifying a weaker binding interaction.[6]

Proposed Mechanism of Sibirosamine's Contribution

The sibirosamine moiety is thought to enhance DNA binding affinity through several mechanisms:

-

Increased Minor Groove Recognition: The sugar may extend the interaction of the molecule within the minor groove, leading to additional van der Waals contacts and hydrogen bonding opportunities with the DNA backbone.

-

Conformational Stabilization: The sugar could pre-organize the PBD core into a conformation that is more favorable for binding to the minor groove, reducing the entropic penalty of binding.

-

Alteration of Solvation: The hydrophilic nature of the sugar can influence the local hydration sphere in the minor groove, potentially displacing water molecules and contributing favorably to the binding thermodynamics.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the DNA binding affinity of small molecules like Sibiromycin.

DNA Thermal Denaturation Assay

This method determines the melting temperature (Tm) of DNA in the presence and absence of a ligand.

Protocol:

-

Preparation of DNA Solution: Prepare a solution of calf thymus DNA (or a specific oligonucleotide sequence) in a suitable buffer (e.g., 10 mM sodium cacodylate, pH 7.0). The DNA concentration should be adjusted to give an initial absorbance at 260 nm (A260) of approximately 0.2-0.4.

-

Ligand Preparation: Prepare stock solutions of Sibiromycin and its analogues in an appropriate solvent (e.g., DMSO) at a concentration significantly higher than the final desired concentration.

-

Sample Preparation: In a quartz cuvette, mix the DNA solution with the ligand solution to achieve the desired drug-to-DNA base pair ratio. Ensure the final solvent concentration is low and consistent across all samples, including a control with no ligand.

-

Thermal Melting: Use a spectrophotometer equipped with a temperature controller. Monitor the A260 as the temperature is increased at a constant rate (e.g., 0.5 °C/min) from a starting temperature (e.g., 25 °C) to a final temperature where the DNA is fully denatured (e.g., 95 °C).

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is determined from the midpoint of the sigmoidal melting curve. The change in melting temperature (ΔTm) is calculated as Tm (DNA + ligand) - Tm (DNA alone).

DNase I Footprinting Assay

This technique identifies the specific DNA sequence where a ligand binds by protecting it from enzymatic cleavage.

Protocol:

-

DNA Probe Preparation: A DNA fragment of interest is radiolabeled at one end (e.g., with 32P).

-

Binding Reaction: The labeled DNA probe is incubated with varying concentrations of Sibiromycin or its analogues under appropriate buffer and temperature conditions to allow for binding equilibrium to be reached. A control reaction without the ligand is also prepared.

-

DNase I Digestion: A limited amount of DNase I is added to each reaction to randomly cleave the DNA backbone. The regions of DNA where the ligand is bound will be protected from cleavage.

-

Reaction Termination and DNA Purification: The reaction is stopped, and the DNA fragments are purified.

-

Gel Electrophoresis and Autoradiography: The DNA fragments are separated by size on a denaturing polyacrylamide gel. The gel is then exposed to an X-ray film. The "footprint" appears as a gap in the ladder of DNA fragments in the lanes containing the ligand, corresponding to the protected binding site.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (dissociation constant, Kd), stoichiometry, and thermodynamic parameters (enthalpy and entropy).

Protocol:

-

Sample Preparation: Prepare solutions of DNA and the ligand (Sibiromycin or analogue) in the same buffer to minimize heats of dilution. The concentrations should be carefully determined.

-

Instrument Setup: The DNA solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe. The system is allowed to thermally equilibrate.

-

Titration: A series of small aliquots of the ligand solution are injected into the DNA solution. The heat change associated with each injection is measured.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to DNA. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters, including the Kd.

Conclusion and Future Directions

References

- 1. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncology.wisc.edu [oncology.wisc.edu]

- 5. Measurements of Protein–DNA Complexes Interactions by Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST) | Springer Nature Experiments [experiments.springernature.com]

- 6. DNase I footprinting [gene.mie-u.ac.jp]

Sibiromycin's Covalent Binding to the Minor Groove of DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiromycin, a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) family, exerts its cytotoxic effects through a unique mechanism involving covalent binding to the minor groove of DNA. This interaction is characterized by high affinity and sequence specificity, leading to the formation of a stable DNA adduct that disrupts essential cellular processes such as replication and transcription. This technical guide provides a comprehensive overview of the core aspects of Sibiromycin's interaction with DNA, including the mechanism of covalent bond formation, sequence selectivity, and the biophysical consequences of adduct formation. Detailed experimental protocols for studying this interaction and visualizations of the key processes are also presented to aid researchers in this field.

Introduction

Sibiromycin is a natural product isolated from Streptosporangium sibiricum. Like other members of the PBD class of antibiotics, its biological activity is intrinsically linked to its ability to form a covalent adduct with DNA. This covalent modification of the genetic material is a critical event that triggers a cascade of cellular responses, ultimately leading to cell death. Understanding the molecular details of this process is paramount for the rational design of novel PBD-based anticancer agents with improved efficacy and reduced toxicity.

Mechanism of Covalent Binding

Sibiromycin binds to the minor groove of DNA and forms a covalent bond with the exocyclic N2 amine of a guanine base. The reaction proceeds through the electrophilic C11 position of the PBD core, which forms an aminal linkage with the N2 of guanine. This covalent attachment is highly specific for guanine and does not occur with other DNA bases. The glycosidic moiety of Sibiromycin is crucial for its high DNA binding affinity.

The formation of the Sibiromycin-DNA adduct causes minimal distortion of the DNA double helix. This subtle structural perturbation is significant as it allows the adduct to evade recognition and repair by some cellular DNA repair machinery, contributing to the high potency of Sibiromycin.

Diagram of the Covalent Binding Mechanism

Caption: Sibiromycin initially binds non-covalently to the minor groove, followed by the formation of an irreversible covalent bond with a guanine base.

Sequence Specificity

The covalent binding of Sibiromycin to DNA is not random but exhibits a clear sequence preference. The most favored binding sites are purine-guanine-purine (5'-Pu-G-Pu) sequences. The order of preference for the flanking bases is as follows:

5'-Pu-G-Pu > 5'-Py-G-Pu > 5'-Pu-G-Py > 5'-Py-G-Py

This sequence selectivity is a hallmark of many PBDs and is a critical determinant of their biological activity.

Quantitative Data

While detailed kinetic and thermodynamic data for Sibiromycin's interaction with DNA are not extensively available in the public literature, some key quantitative and qualitative observations have been made.

| Parameter | Observation | Reference |

| DNA Melting Temperature (Tm) | Sibiromycin increases the melting point of DNA, indicating a stabilization of the double helix upon binding. | [3] |

| Binding Affinity | Sibiromycin exhibits a very high affinity for DNA, which is correlated with its potent cytotoxic activity. | [4] |

| Cytotoxicity (IC50) | The IC50 values for Sibiromycin against various cancer cell lines are in the nanomolar to picomolar range. |

Experimental Protocols

The study of Sibiromycin-DNA interactions requires a combination of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

DNA Thermal Denaturation Assay

This assay measures the change in the melting temperature (ΔTm) of DNA upon binding of a ligand, providing information about the stabilization of the DNA duplex.

Protocol:

-

Prepare DNA solution: Dissolve calf thymus DNA in a suitable buffer (e.g., 10 mM sodium cacodylate, pH 7.0) to a final concentration of 20-50 µM.

-

Prepare Sibiromycin solution: Dissolve Sibiromycin in the same buffer to a desired stock concentration.

-

Incubation: Mix the DNA solution with varying concentrations of Sibiromycin. Allow the mixture to incubate at room temperature for a sufficient time to ensure binding equilibrium.

-

Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased from 25°C to 95°C at a rate of 0.5°C/min.

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. Plot the absorbance versus temperature and determine the Tm for the DNA alone and in the presence of Sibiromycin. The ΔTm is the difference between these two values.

DNA Footprinting using MPE-Fe(II)

Methidiumpropyl-EDTA-iron(II) [MPE-Fe(II)] footprinting is a technique used to identify the binding sites of small molecules on DNA.

Protocol:

-

DNA Labeling: End-label a DNA fragment of known sequence with 32P.

-

Binding Reaction: Incubate the labeled DNA with varying concentrations of Sibiromycin in a binding buffer.

-

MPE-Fe(II) Cleavage: Add MPE-Fe(II) and a reducing agent (e.g., dithiothreitol) to the reaction mixture. Allow the cleavage reaction to proceed for a specific time. MPE-Fe(II) will cleave the DNA backbone at sites not protected by the bound Sibiromycin.

-

Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Gel Electrophoresis: Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel.

-

Autoradiography: Visualize the DNA fragments by autoradiography. The "footprint" is the region on the gel where the DNA has been protected from cleavage by the bound Sibiromycin, indicating its binding site.

Diagram of the DNA Footprinting Workflow

Caption: Workflow for identifying Sibiromycin's DNA binding site using MPE-Fe(II) footprinting.

Cellular Consequences and Signaling Pathways

The formation of Sibiromycin-DNA adducts is a significant cellular insult that triggers the DNA Damage Response (DDR). This complex signaling network is responsible for detecting DNA lesions, arresting the cell cycle to allow for repair, and inducing apoptosis if the damage is too severe.

The covalent adducts formed by Sibiromycin can act as roadblocks for DNA and RNA polymerases, thereby inhibiting replication and transcription. The stalled replication forks can collapse, leading to the formation of double-strand breaks (DSBs), which are highly cytotoxic lesions.

The DDR is primarily orchestrated by two key protein kinases: Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). ATM is mainly activated by DSBs, while ATR responds to single-stranded DNA (ssDNA) regions that can arise at stalled replication forks. Activation of these kinases initiates a signaling cascade that leads to cell cycle arrest and the recruitment of DNA repair proteins.

Diagram of the DNA Damage Response Pathway

Caption: Sibiromycin-induced DNA adducts trigger the DNA Damage Response, leading to cell cycle arrest, DNA repair, or apoptosis.

Conclusion

Sibiromycin's covalent interaction with the minor groove of DNA is a highly specific and potent mechanism of action that underscores its antitumor properties. The formation of a stable guanine adduct effectively disrupts fundamental cellular processes, leading to cytotoxicity. A thorough understanding of the molecular details of this interaction, facilitated by the experimental approaches outlined in this guide, is essential for the future development of PBD-based therapeutics with enhanced selectivity and efficacy. Further research is warranted to obtain more precise quantitative data on the kinetics and thermodynamics of Sibiromycin's binding to DNA, which will undoubtedly contribute to the rational design of the next generation of DNA-targeting anticancer drugs.

References

- 1. A general protocol for evaluating the specific effects of DNA replication inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Role of the functional groups of the sibiromycin molecule in DNA binding] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of sibiromycin, a potent antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Trajectory of Sibiromycin: A Potent DNA-Alkylating Antibiotic

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiromycin, a potent antitumor antibiotic, holds a significant place in the history of antibiotic research. As a member of the pyrrolo[1][2]benzodiazepine (PBD) family, its unique mechanism of action, involving covalent alkylation of DNA, garnered considerable scientific interest. This technical guide provides a comprehensive overview of the historical context of Sibiromycin, from its discovery to the elucidation of its biological activity and the challenges that limited its clinical development. We delve into its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction

The mid-20th century was a golden era for antibiotic discovery, with numerous novel compounds isolated from microbial sources. Among these was Sibiromycin, a glycosylated pyrrolobenzodiazepine (PBD) produced by the actinomycete Streptosporangium sibiricum. First reported in 1969 by G. F. Gauze and his colleagues in the Soviet Union, Sibiromycin quickly distinguished itself with its potent antitumor properties.[3] This guide revisits the historical journey of Sibiromycin, offering a technical perspective on its scientific importance and the lessons learned from its development.

Discovery and Initial Characterization

Sibiromycin was isolated during a screening program for antitumor antibiotics from actinomycetes. The producing organism, Streptosporangium sibiricum, was a novel species at the time. Early studies focused on its chemical characterization, revealing a complex structure featuring a PBD core linked to a rare amino sugar, sibirosamine. This glycosylation proved to be a critical feature, enhancing its DNA binding affinity and, consequently, its biological potency.[1][4]

Mechanism of Action: Covalent DNA Alkylation

Sibiromycin, like other PBDs, exerts its cytotoxic effects by binding to the minor groove of DNA.[5][6] The molecule's unique three-dimensional shape allows it to fit snugly within the minor groove, where it forms a covalent bond with the N2-amino group of a guanine base.[5][6] This alkylation event is sequence-selective, with a preference for 5'-Pu-G-Pu sequences.[6] The formation of this stable adduct distorts the DNA helix, interfering with essential cellular processes such as transcription and replication, ultimately leading to cell death.

Signaling Pathway of Sibiromycin-Induced Cell Death

The DNA damage caused by Sibiromycin triggers a cascade of cellular responses, primarily involving DNA damage response (DDR) pathways and apoptosis. While the precise signaling network for Sibiromycin is not fully elucidated, the general pathway for DNA-damaging agents provides a framework. Upon detection of DNA adducts, sensor proteins like ATM and ATR are activated, which in turn phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2. This leads to cell cycle arrest, allowing time for DNA repair. If the damage is too extensive, the apoptotic pathway is initiated, often involving the activation of caspase cascades.

Quantitative Biological Activity

Sibiromycin exhibits potent cytotoxic activity against a range of cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population.

| Cell Line | Cancer Type | IC50 (µM) |

| L1210 | Leukemia | 0.000017 - 0.0029 |

| ADJ/PC6 | Plasmacytoma | 0.000017 - 0.0029 |

| CH1 | Ovarian | 0.000017 - 0.0029 |

| Table 1: In Vitro Cytotoxicity of Sibiromycin against Various Cancer Cell Lines.[6] |

Experimental Protocols

The study of Sibiromycin and its interaction with DNA has relied on a variety of biophysical and biochemical techniques. Below are detailed methodologies for two key experiments.

DNA Thermal Denaturation Assay

This assay measures the increase in the melting temperature (Tm) of DNA upon ligand binding, which is an indicator of the stabilization of the DNA duplex.

Protocol:

-

Preparation of DNA Solution: Prepare a solution of calf thymus DNA in a suitable buffer (e.g., 10 mM sodium cacodylate, pH 7.0).

-

Incubation with Sibiromycin: Add varying concentrations of Sibiromycin to the DNA solution. An equivalent volume of the drug's solvent should be added to the control sample. Incubate the mixtures at room temperature for a sufficient time to allow for binding.

-

Thermal Melting: Place the samples in a spectrophotometer equipped with a temperature controller. Slowly increase the temperature (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 100°C).

-

Data Acquisition: Monitor the absorbance at 260 nm as a function of temperature. The Tm is the temperature at which the hyperchromicity is half-maximal.

-

Analysis: Plot the change in Tm (ΔTm) as a function of the Sibiromycin concentration.

DNase I Footprinting Assay

This technique is used to identify the specific binding site of a ligand on a DNA fragment.

Protocol:

-

DNA Fragment Preparation: A specific DNA fragment is radiolabeled at one end.

-

Binding Reaction: The labeled DNA is incubated with varying concentrations of Sibiromycin to allow for binding.

-

DNase I Digestion: A limited amount of DNase I is added to the reaction mixtures to randomly cleave the DNA backbone. Regions where Sibiromycin is bound will be protected from cleavage.

-

Gel Electrophoresis: The DNA fragments are separated by size on a denaturing polyacrylamide gel.

-

Autoradiography: The gel is exposed to X-ray film to visualize the DNA fragments. The "footprint" is the region on the gel where no bands are observed, corresponding to the Sibiromycin binding site.

The Challenge of Cardiotoxicity and the Decline in Development

Despite its promising antitumor activity, the clinical development of Sibiromycin was hampered by a significant side effect: cardiotoxicity.[1][7] Subsequent structure-activity relationship studies on various PBDs revealed that the hydroxyl group at the C-9 position of the anthranilate moiety was responsible for this cardiac toxicity.[1][7] This discovery was a critical turning point in the history of Sibiromycin and led to a decline in its prospects as a mainstream anticancer drug.

Legacy and Modern Perspectives

The story of Sibiromycin is a classic example of the challenges faced in drug development, where potent efficacy can be overshadowed by unacceptable toxicity. However, the research on Sibiromycin has had a lasting impact. It provided valuable insights into the mechanism of action of PBDs and the structural features responsible for their biological activity and toxicity. This knowledge has been instrumental in the design of second-generation PBDs and PBD-containing antibody-drug conjugates (ADCs) that aim to retain the potent cytotoxicity while minimizing off-target effects. For instance, the development of 9-deoxysibiromycin, an analog lacking the cardiotoxic C-9 hydroxyl group, demonstrated the feasibility of engineering less toxic PBDs.[5]

Conclusion

Sibiromycin remains a landmark molecule in the history of antibiotic and anticancer drug discovery. Its potent DNA-alkylating activity and the subsequent discovery of its dose-limiting cardiotoxicity have provided invaluable lessons for medicinal chemists and drug developers. The historical context of Sibiromycin serves as a powerful reminder of the intricate balance between efficacy and safety that governs the translation of a promising natural product into a clinically useful therapeutic agent. The knowledge gleaned from the study of Sibiromycin continues to inform the development of novel DNA-interactive agents for the treatment of cancer.

References

- 1. DNase I footprinting [gene.mie-u.ac.jp]

- 2. Biosynthesis of sibiromycin, a potent antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. med.upenn.edu [med.upenn.edu]

- 7. [Role of the functional groups of the sibiromycin molecule in DNA binding] - PubMed [pubmed.ncbi.nlm.nih.gov]

Sibiromycin: A Technical Guide to a Potent Pyrrolobenzodiazepine for Novel Anticancer Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiromycin, a potent antitumor antibiotic belonging to the pyrrolobenzodiazepine (PBD) class, represents a compelling but challenging lead compound for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of Sibiromycin, focusing on its mechanism of action, biosynthetic pathway, and the development of next-generation analogs with improved therapeutic profiles. We present collated quantitative data on its cytotoxicity, detailed experimental protocols for key assays, and visualizations of its molecular interactions and biosynthesis to serve as a comprehensive resource for researchers in oncology and medicinal chemistry.

Introduction

Sibiromycin is a natural product isolated from Streptosporangium sibiricum. As a member of the pyrrolobenzodiazepine (PBD) family, it exhibits remarkable antineoplastic activity.[1] PBDs are a class of sequence-selective DNA-alkylating agents that form a covalent bond in the minor groove of DNA.[1] This interaction with DNA is the primary mechanism behind their potent cytotoxicity against cancer cells.

Despite its high potency, the clinical development of Sibiromycin has been historically hindered by significant cardiotoxicity.[2] This adverse effect is largely attributed to the presence of a hydroxyl group at the C-9 position of the PBD core.[2] This has spurred research into the development of Sibiromycin analogs that retain the potent anticancer activity while exhibiting a more favorable safety profile, positioning Sibiromycin as a critical lead compound for innovative drug design.

Mechanism of Action: DNA Alkylation

The primary mechanism of action of Sibiromycin is the covalent alkylation of DNA. This process can be broken down into the following key steps:

-

Minor Groove Binding: Sibiromycin, with its characteristic curved shape, fits snugly into the minor groove of the DNA double helix.[2]

-

Sequence Selectivity: The binding is not random. Sibiromycin shows a preference for 5'-Pu-G-Pu sequences, where "Pu" represents a purine base and "G" is guanine.[1]

-

Covalent Adduct Formation: The electrophilic C-11 of the PBD's imine moiety is attacked by the nucleophilic exocyclic N-2 of a guanine base.[3] This forms a stable aminal linkage, resulting in a covalent Sibiromycin-DNA adduct.[3]

This adduct formation causes minimal distortion of the DNA helix, which may allow it to evade immediate detection and repair by cellular machinery, contributing to its high potency.[3] The presence of the sibirosamine sugar moiety is known to significantly enhance the DNA binding affinity of Sibiromycin.[2]

Below is a diagram illustrating the covalent adduct formation between Sibiromycin and a guanine nucleotide within the DNA minor groove.

Caption: Sibiromycin covalently binds to the N2 of guanine in the DNA minor groove.

Quantitative Analysis of Cytotoxicity

The potent anticancer activity of Sibiromycin and its analogs is quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Sibiromycin | L1210 | Leukemia | 0.000017 - 0.0029[1] |

| Sibiromycin | ADJ/PC6 | Plasmacytoma | 0.000017 - 0.0029[1] |

| Sibiromycin | CH1 | Ovarian | 0.000017 - 0.0029[1] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding:

-

Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Sibiromycin or its analogs in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a no-treatment control.

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plates for 3-4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

DNA Thermal Denaturation Assay

This assay measures the change in the melting temperature (Tm) of double-stranded DNA upon binding of a ligand, such as Sibiromycin. An increase in Tm indicates stabilization of the DNA duplex by the compound.

Principle: The absorbance of DNA at 260 nm increases as it denatures from a double-stranded to a single-stranded form (hyperchromic effect). The Tm is the temperature at which 50% of the DNA is denatured.

Protocol:

-

Sample Preparation:

-

Prepare a solution of calf thymus DNA in a suitable buffer (e.g., 10 mM sodium cacodylate, pH 7.0).

-

Prepare a stock solution of Sibiromycin in the same buffer.

-

In a quartz cuvette, mix the DNA solution with the Sibiromycin solution to achieve the desired final concentrations. A typical DNA concentration is 20-50 µM in base pairs, and the drug-to-DNA ratio can be varied (e.g., 1:10).

-

Include a control sample of DNA without the compound.

-

-

Thermal Denaturation:

-